molecular formula C13H10Cl2N2O2 B3140290 N-(3,5-dichlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide CAS No. 477871-97-9

N-(3,5-dichlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide

Cat. No.: B3140290
CAS No.: 477871-97-9
M. Wt: 297.13 g/mol
InChI Key: PCGVOSBWAAXILJ-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide is a synthetic acetamide derivative featuring a 3,5-dichlorophenyl group attached to the nitrogen atom of the oxoacetamide backbone and a 1-methylpyrrole substituent at the α-carbon.

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-2-(1-methylpyrrol-2-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O2/c1-17-4-2-3-11(17)12(18)13(19)16-10-6-8(14)5-9(15)7-10/h2-7H,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGVOSBWAAXILJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)C(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701185979
Record name N-(3,5-Dichlorophenyl)-1-methyl-α-oxo-1H-pyrrole-2-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701185979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477871-97-9
Record name N-(3,5-Dichlorophenyl)-1-methyl-α-oxo-1H-pyrrole-2-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477871-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3,5-Dichlorophenyl)-1-methyl-α-oxo-1H-pyrrole-2-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701185979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable dichlorobenzene derivative reacts with a nucleophile.

    Formation of the Oxoacetamide Moiety: The oxoacetamide group is typically introduced through an acylation reaction, where an acyl chloride reacts with an amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to reduce double bonds within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-(3,5-dichlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound may be used in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.

Comparison with Similar Compounds

Key Structural and Functional Insights

Role of Halogenation
  • In contrast, F12016’s lack of halogenation on the phenyl ring (substituted with an acetyl group) correlates with its inactivity, suggesting halogen atoms may be essential for bioactivity in this scaffold .
Heterocyclic Modifications
  • Replacement of pyrrole (target compound) with indole (GW842470X) or pyrazole (CDMPO) alters electronic properties and steric bulk. GW842470X’s indole ring with a 4-fluorobenzyl group enhances PDE4 affinity, while CDMPO’s pyrazole moiety enables anti-inflammatory effects via microglial modulation .
  • The 1-methyl group on the pyrrole in the target compound may improve metabolic stability compared to unmethylated analogs.
Oxoacetamide Backbone
  • The oxoacetamide moiety is conserved across all analogs, indicating its role as a pharmacophore. In herbicides like metazachlor, this backbone facilitates herbicidal activity through acetolactate synthase (ALS) inhibition, whereas in GW842470X and CDMPO, it likely mediates target binding in eukaryotic systems .

Biological Activity

N-(3,5-Dichlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide, identified by CAS number 477871-97-9, is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, neuroprotective effects, and mechanisms of action based on available literature.

Chemical Structure and Properties

The compound has a complex structure featuring a dichlorophenyl group and a pyrrole ring, which are known to influence its biological activity. Its molecular formula is C13H10Cl2N2O2, with a molecular weight of 297.14 g/mol. The presence of the 3,5-dichlorophenyl moiety may contribute to its reactivity and interaction with biological targets.

Neuroprotective Effects

There is emerging evidence suggesting that compounds with similar structural features may have neuroprotective effects. For instance, studies on related compounds have shown inhibition of inflammatory responses in microglial cells, which are critical in neuroinflammatory conditions.

One study demonstrated that derivatives like CDMPO (related compound) significantly reduced nitric oxide production and pro-inflammatory cytokine release in LPS-stimulated microglial cells. This suggests that this compound could potentially exert similar protective effects against neuroinflammation.

MechanismEffectReference
Inhibition of NF-κB signalingReduces inflammation
Decreased iNOS and COX-2 expressionNeuroprotection

The mechanisms through which this compound exerts its biological effects are not fully elucidated due to limited research. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in inflammatory pathways.

Potential Pathways

  • NF-κB Pathway : Inhibition of this pathway could lead to reduced expression of pro-inflammatory genes.
  • MAPK Signaling : Modulation of p38 MAPK may play a role in reducing neuroinflammation.

Case Studies and Research Findings

While direct case studies on this compound are scarce, analogous compounds have demonstrated significant biological activities:

  • Neuroprotective Studies : Research on similar compounds has shown protective effects against neurotoxicity induced by MPTP in animal models.
    • Findings : Reduction in behavioral deficits and protection of dopaminergic neurons were observed following treatment with related compounds.
    • Reference :

Q & A

Q. What synthetic methodologies are recommended for preparing N-(3,5-dichlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide, and how can purity be ensured?

Methodological Answer: The synthesis typically involves a multi-step approach:

Coupling Reactions : React 3,5-dichloroaniline with an activated 2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetic acid derivative (e.g., acid chloride or mixed anhydride) under basic conditions (e.g., triethylamine in DMF) to form the acetamide backbone .

Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (ethanol/water) to isolate the product.

Purity Validation : Monitor reactions via thin-layer chromatography (TLC) and confirm purity (>95%) using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should spectroscopic techniques be employed to characterize this compound?

Methodological Answer: Key characterization steps include:

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 7.2–7.8 ppm for dichlorophenyl) and pyrrole protons (δ 6.0–6.5 ppm). The methyl group on pyrrole appears as a singlet (~δ 3.5 ppm) .
    • ¹³C NMR : Confirm carbonyl carbons (δ 165–175 ppm) and quaternary carbons on the dichlorophenyl ring .
  • Mass Spectrometry : HRMS (ESI+) to verify molecular ion [M+H]⁺ and isotopic pattern matching chlorine atoms .
  • IR Spectroscopy : Detect amide C=O stretch (~1680 cm⁻¹) and pyrrole C-N stretch (~1500 cm⁻¹) .

Q. What preliminary assays are suitable for evaluating its bioactivity?

Methodological Answer:

  • Enzyme Inhibition : Screen against PDE4 isoforms (e.g., PDE4D) using a fluorescence-based cAMP hydrolysis assay. IC₅₀ values <10 nM (similar to structurally related compounds) suggest high potency .
  • Cellular Assays : Test anti-inflammatory activity in microglial cells (e.g., LPS-induced TNF-α suppression) with dose-response curves (0.1–100 µM) .

Advanced Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer:

  • Crystallization : Use vapor diffusion (e.g., dichloromethane/methanol) to grow single crystals.
  • Data Collection : Collect high-resolution (<1.0 Å) data using synchrotron radiation.
  • Structure Refinement : Employ SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters for chlorine and oxygen atoms .
  • Validation : Cross-check with ORTEP-3 for thermal ellipsoid visualization and PLATON for symmetry checks .

Q. How should researchers address contradictions in bioactivity data across studies?

Methodological Answer:

  • Assay Standardization : Ensure consistent cell lines (e.g., RAW264.7 macrophages) and assay conditions (e.g., 10% FBS, 37°C).
  • Metabolic Stability : Assess compound stability in assay media (e.g., liver microsome incubation) to rule out false negatives .
  • Data Normalization : Use internal controls (e.g., GW842470X as a PDE4 reference inhibitor) to calibrate IC₅₀ values .

Q. What strategies optimize structure-activity relationships (SAR) for enhanced target selectivity?

Methodological Answer:

  • Core Modifications : Introduce substituents to the pyrrole ring (e.g., methyl → ethyl) to probe steric effects.
  • Electrophilic Substitutions : Replace chlorine atoms on the phenyl ring with fluorine or trifluoromethyl groups to evaluate electronic impacts on PDE4 binding .
  • Computational Docking : Use AutoDock Vina to model interactions with PDE4D’s catalytic domain, focusing on hydrogen bonds with Gln-443 and hydrophobic contacts with Phe-446 .

Q. How can computational modeling predict off-target interactions?

Methodological Answer:

  • Pharmacophore Mapping : Generate a 3D model using Schrödinger’s Phase, highlighting hydrogen bond acceptors (amide carbonyl) and aromatic/hydrophobic regions.
  • Off-Target Screening : Perform inverse virtual screening against databases like ChEMBL to identify potential kinase or GPCR targets .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability to PDE4 versus PDE3/PDE5 isoforms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,5-dichlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide
Reactant of Route 2
Reactant of Route 2
N-(3,5-dichlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide

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